

Interpreting the Mass Spectrum of 2-Amino-5-nitrobenzophenone: A Comparative Guide

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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzophenone

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For researchers, scientists, and drug development professionals, accurate structural elucidation of pharmaceutical intermediates is paramount. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of **2-Amino-5-nitrobenzophenone**, a key precursor in the synthesis of various benzodiazepines.[1] By comparing its fragmentation pattern with related compounds—benzophenone, 2-aminobenzophenone, and 5-nitroaniline—we can gain a deeper understanding of how its unique structural features influence its behavior in the mass spectrometer.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of **2-Amino-5-nitrobenzophenone** is characterized by a distinct fragmentation pattern influenced by its three main structural components: the benzoyl group, the amino group, and the nitro group. To understand these influences, we compare its spectrum with simpler, related molecules.

2-Amino-5-nitrobenzophenone: The mass spectrum of this compound displays a molecular ion peak ($[M]^+$) at an m/z of 242. The fragmentation is dominated by the loss of the nitro group (NO_2) to form a significant fragment at m/z 196. Further fragmentation of the benzoyl portion leads to other characteristic peaks.

Benzophenone: As the parent structure, benzophenone's spectrum is simpler. It shows a strong molecular ion peak at m/z 182. The most prominent fragment is the benzoyl cation ($[\text{C}_6\text{H}_5\text{CO}]^+$) at m/z 105, formed by the cleavage of the bond between the carbonyl group and one of the phenyl rings. Another significant peak is the phenyl cation ($[\text{C}_6\text{H}_5]^+$) at m/z 77.

2-Aminobenzophenone: The introduction of an amino group to the benzophenone structure results in a molecular ion at m/z 197. The fragmentation pattern still shows the characteristic benzoyl cation at m/z 105 and the phenyl cation at m/z 77. However, the presence of the amino group also influences fragmentation pathways, leading to fragments involving the aminobenzoyl moiety.

5-Nitroaniline: To isolate the effect of the amino and nitro groups on a benzene ring, we examine the spectrum of 5-nitroaniline. Its molecular ion appears at m/z 138. Key fragments arise from the loss of the nitro group (NO_2) to give a fragment at m/z 92, and subsequent loss of HCN to yield a fragment at m/z 65.

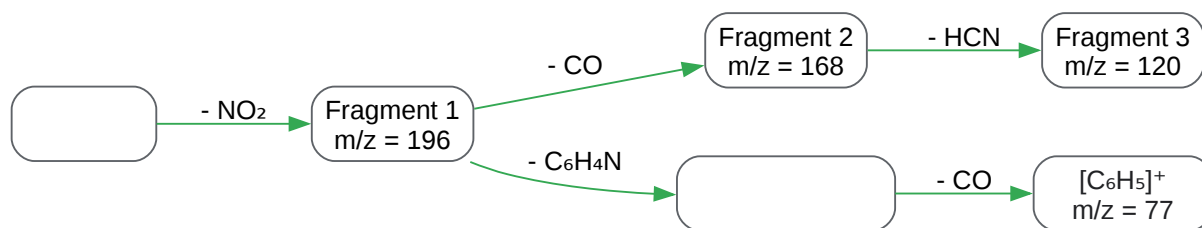
The following table summarizes the key mass spectral data for these compounds.

Compound Name	Molecular Formula	Molecular Weight (Da)	$[\text{M}]^{+\cdot}$ (m/z)	Major Fragment Ions (m/z) and their Relative Intensities
2-Amino-5-nitrobenzophenone	$\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_3$	242.23	242	196 (loss of NO_2), 168, 120, 105, 77
Benzophenone	$\text{C}_{13}\text{H}_{10}\text{O}$	182.22	182	105 ($[\text{C}_6\text{H}_5\text{CO}]^+$), 77 ($[\text{C}_6\text{H}_5]^+$), 51
2-Aminobenzophenone	$\text{C}_{13}\text{H}_{11}\text{NO}$	197.23	197	168, 120, 105, 92, 77
5-Nitroaniline	$\text{C}_6\text{H}_6\text{N}_2\text{O}_2$	138.12	138	108, 92 (loss of NO_2), 80, 65

Fragmentation Pathway of 2-Amino-5-nitrobenzophenone

The fragmentation of **2-Amino-5-nitrobenzophenone** in an EI mass spectrometer can be rationalized as a series of steps initiated by the high-energy electrons. The proposed pathway

is visualized in the following diagram.



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Proposed fragmentation pathway of **2-Amino-5-nitrobenzophenone**.

Experimental Protocols

The mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source. A general protocol for the analysis of aromatic compounds is as follows:

1. Sample Preparation:

- Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, operated in splitless mode at 250°C.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 15°C/min to 300°C.

- Final hold: 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 500.
- Solvent Delay: 3 minutes.

This comparative approach, combining experimental data with the analysis of related structures, provides a robust framework for the interpretation of the mass spectrum of **2-Amino-5-nitrobenzophenone**. Understanding these fragmentation patterns is a critical step in the characterization and quality control of this important pharmaceutical intermediate.

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References

- 1. caymanchem.com [caymanchem.com]
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